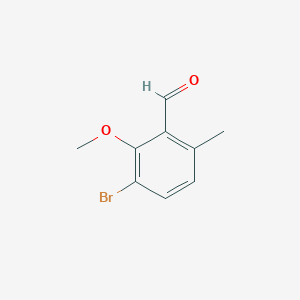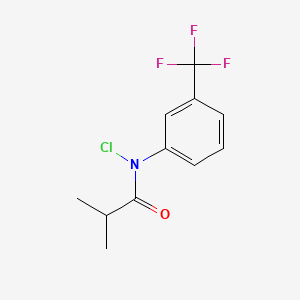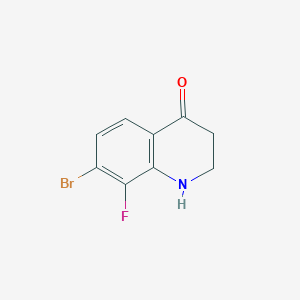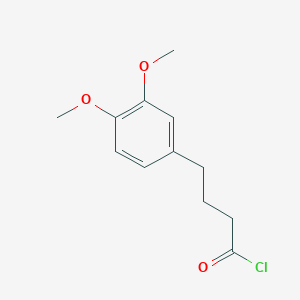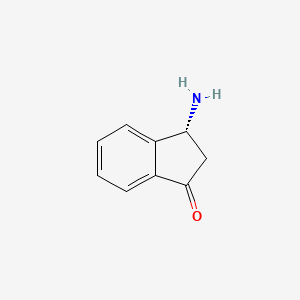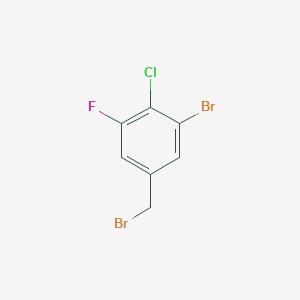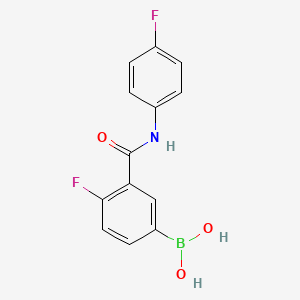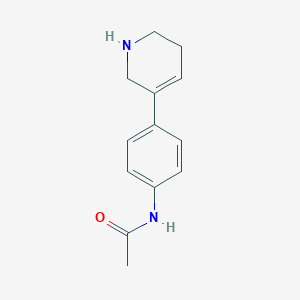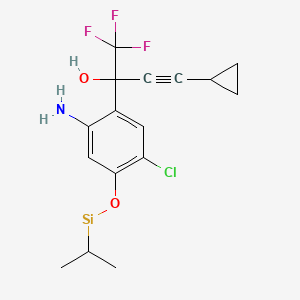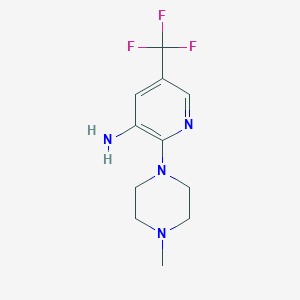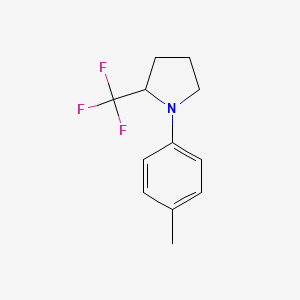
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a p-tolyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with p-toluidine and trifluoroacetaldehyde.
Formation of Intermediate: p-Toluidine reacts with trifluoroacetaldehyde under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The p-tolyl group contributes to the compound’s stability and specificity in binding interactions.
Comparación Con Compuestos Similares
- 1-(p-Tolyl)-2-(difluoromethyl)pyrrolidine
- 1-(p-Tolyl)-2-(trifluoromethyl)piperidine
- 1-(p-Tolyl)-2-(trifluoromethyl)azetidine
Comparison: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a p-tolyl group and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Propiedades
Número CAS |
1416374-57-6 |
|---|---|
Fórmula molecular |
C12H14F3N |
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-9-4-6-10(7-5-9)16-8-2-3-11(16)12(13,14)15/h4-7,11H,2-3,8H2,1H3 |
Clave InChI |
ZEOXSPWBGRUKQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCCC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


